Cas no 908592-71-2 (Benzene, 1-(4-nitrophenoxy)-4-[4-nitro-2-(trifluoromethyl)phenoxy]-)
908592-71-2 structure
Product Name:Benzene, 1-(4-nitrophenoxy)-4-[4-nitro-2-(trifluoromethyl)phenoxy]-
CAS-nummer:908592-71-2
MF:C19H11F3N2O6
MW:420.295655488968
CID:788352
PubChem ID:71429066
Update Time:2025-04-19
Benzene, 1-(4-nitrophenoxy)-4-[4-nitro-2-(trifluoromethyl)phenoxy]- Chemische en fysische eigenschappen
Naam en identificatie
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- Benzene, 1-(4-nitrophenoxy)-4-[4-nitro-2-(trifluoromethyl)phenoxy]-
- 4-nitro-1-[4-(4-nitrophenoxy)phenoxy]-2-(trifluoromethyl)benzene
- DTXSID30847768
- 908592-71-2
- SZZGKADONSPLTK-UHFFFAOYSA-N
-
- Inchi: 1S/C19H11F3N2O6/c20-19(21,22)17-11-13(24(27)28)3-10-18(17)30-16-8-6-15(7-9-16)29-14-4-1-12(2-5-14)23(25)26/h1-11H
- InChI-sleutel: SZZGKADONSPLTK-UHFFFAOYSA-N
- LACHT: FC(C1C=C(C=CC=1OC1C=CC(=CC=1)OC1C=CC(=CC=1)[N+](=O)[O-])[N+](=O)[O-])(F)F
Berekende eigenschappen
- Exacte massa: 420.05692056g/mol
- Monoisotopische massa: 420.05692056g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 9
- Zware atoomtelling: 30
- Aantal draaibare bindingen: 4
- Complexiteit: 593
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.5
- Topologisch pooloppervlak: 110Ų
Benzene, 1-(4-nitrophenoxy)-4-[4-nitro-2-(trifluoromethyl)phenoxy]- Gerelateerde literatuur
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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